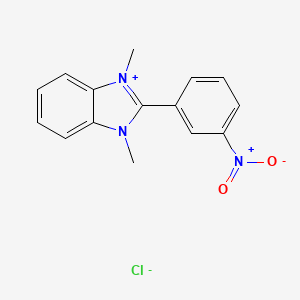
1,3-dimethyl-2-(3-nitrophenyl)-1H-3,1-benzimidazol-3-ium chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3-dimethyl-2-(3-nitrophenyl)-1H-3,1-benzimidazol-3-ium chloride is a chemical compound that belongs to the class of benzimidazole derivatives. This compound has gained significant attention in scientific research due to its potential applications in various fields such as medicine, agriculture, and material science.
科学的研究の応用
1,3-dimethyl-2-(3-nitrophenyl)-1H-3,1-benzimidazol-3-ium chloride has been extensively studied for its potential applications in various fields. In medicine, this compound has shown promising results as an anticancer agent. Studies have shown that it can induce apoptosis in cancer cells by targeting specific signaling pathways. In addition, it has also been investigated for its potential use as an antibacterial and antifungal agent.
In agriculture, this compound has been studied for its potential use as a plant growth regulator. It has been shown to promote root growth and increase the yield of crops such as wheat and soybeans.
In material science, this compound has been investigated for its potential use as a fluorescent probe. It has been shown to exhibit strong fluorescence properties, making it a promising candidate for use in imaging and sensing applications.
作用機序
The mechanism of action of 1,3-dimethyl-2-(3-nitrophenyl)-1H-3,1-benzimidazol-3-ium chloride varies depending on its application. In cancer cells, it has been shown to target specific signaling pathways such as the PI3K/Akt/mTOR pathway, which plays a crucial role in cell survival and proliferation. By inhibiting this pathway, this compound can induce apoptosis in cancer cells.
In plants, this compound has been shown to promote root growth by inducing the production of auxins, which are plant hormones that regulate growth and development.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. In cancer cells, it can induce apoptosis, inhibit cell proliferation, and reduce tumor growth. In plants, it can promote root growth, increase yield, and enhance stress tolerance. In addition, it has also been shown to exhibit antibacterial and antifungal properties.
実験室実験の利点と制限
One of the main advantages of using 1,3-dimethyl-2-(3-nitrophenyl)-1H-3,1-benzimidazol-3-ium chloride in lab experiments is its versatility. It can be used in various fields such as medicine, agriculture, and material science. In addition, it has shown promising results in various studies, making it a promising candidate for further research.
One of the limitations of using this compound in lab experiments is its toxicity. It has been shown to exhibit cytotoxic effects in some studies, which may limit its use in certain applications. In addition, its mechanism of action is not fully understood, which may hinder its development as a therapeutic agent.
将来の方向性
There are several future directions for the research of 1,3-dimethyl-2-(3-nitrophenyl)-1H-3,1-benzimidazol-3-ium chloride. In medicine, further studies are needed to elucidate its mechanism of action and to optimize its therapeutic potential. In agriculture, research is needed to determine the optimal conditions for its use as a plant growth regulator. In material science, further studies are needed to explore its potential use as a fluorescent probe and to optimize its properties for imaging and sensing applications.
合成法
The synthesis of 1,3-dimethyl-2-(3-nitrophenyl)-1H-3,1-benzimidazol-3-ium chloride can be achieved through various methods. One of the most common methods involves the reaction between 3-nitrobenzaldehyde and o-phenylenediamine in the presence of an acid catalyst. The resulting intermediate is then treated with methyl iodide to yield the final product. Other methods include the use of different aldehydes and amines as starting materials, as well as the use of different alkylating agents to introduce the methyl group.
特性
IUPAC Name |
1,3-dimethyl-2-(3-nitrophenyl)benzimidazol-3-ium;chloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N3O2.ClH/c1-16-13-8-3-4-9-14(13)17(2)15(16)11-6-5-7-12(10-11)18(19)20;/h3-10H,1-2H3;1H/q+1;/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLLVDOVEPGUKEU-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2[N+](=C1C3=CC(=CC=C3)[N+](=O)[O-])C.[Cl-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>45.6 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24802288 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(2-chlorobenzyl)-N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5214973.png)
![1-[5-(2-chlorophenoxy)pentyl]piperidine](/img/structure/B5214980.png)
![N-cyclopentyl-N-({1-[2-(2-methylphenyl)ethyl]-4-piperidinyl}methyl)-2-oxo-2-phenylacetamide](/img/structure/B5214992.png)

![3-[(2-ethyl-1-piperidinyl)methyl]-2-methylbenzo[h]quinolin-4-ol](/img/structure/B5215013.png)
![2,6-dimethyl-4-[(5-methyl-3-phenyl-4-isoxazolyl)carbonyl]morpholine](/img/structure/B5215024.png)

![(9,11,13-trimethyl-8,15-dioxatetracyclo[10.2.2.0~2,7~.0~9,14~]hexadeca-2,4,6-trien-12-yl)methyl cyclohexylcarbamate](/img/structure/B5215038.png)

![N-[4-({[(3-bromobenzoyl)amino]carbonothioyl}amino)phenyl]-2-thiophenecarboxamide](/img/structure/B5215059.png)
![3-[(2-methoxyphenyl)diazenyl]-1-methyl-1H-indole](/img/structure/B5215067.png)
![N-[4-(aminosulfonyl)phenyl]-1-benzothiophene-3-carboxamide](/img/structure/B5215068.png)
![N~1~-(2,6-difluorophenyl)-N~2~-[(dimethylamino)sulfonyl]-N~2~-phenylglycinamide](/img/structure/B5215081.png)
![1-(4-chlorophenoxy)-3-[4-(2-fluorophenyl)-1-piperazinyl]-2-propanol dihydrochloride](/img/structure/B5215092.png)